(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrazine ring, which is known for its aromatic properties, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Formation of the pyrazine ring: The protected amino acid is then subjected to a cyclization reaction with a suitable pyrazine derivative under acidic or basic conditions to form the pyrazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid: Similar structure but with a piperidine ring instead of a pyrazine ring.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Contains a pyrazole ring instead of a pyrazine ring.
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
Properties
CAS No. |
174826-36-9 |
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Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1 |
InChI Key |
VAVJDYKVIJZYEL-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=CN=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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